2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid
CAS No.: 3626-95-7
Cat. No.: VC5981710
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353
* For research use only. Not for human or veterinary use.
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid - 3626-95-7](/images/structure/VC5981710.png)
Specification
CAS No. | 3626-95-7 |
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Molecular Formula | C18H18N2O3 |
Molecular Weight | 310.353 |
IUPAC Name | (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C18H18N2O3/c1-20(2)15-10-8-13(9-11-15)12-16(18(22)23)19-17(21)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,22,23)/b16-12+ |
Standard InChI Key | LHCIVCRKLRBKES-FOWTUZBSSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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Benzoylamino group: A benzene ring attached to an amide functional group (), contributing to hydrogen-bonding capabilities and steric bulk.
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Dimethylamino group: A tertiary amine () at the para-position of the phenyl ring, enhancing electron-donating effects and solubility in polar solvents.
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Acrylic acid moiety: A conjugated α,β-unsaturated carboxylic acid (), enabling nucleophilic additions and polymerization reactions.
The E-configuration of the acrylic acid double bond is stabilized by conjugation with the adjacent carbonyl group, as evidenced by spectral data.
Table 1: Key Molecular Properties
Property | Value |
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CAS Registry Number | 3626-95-7 |
Molecular Formula | |
Molecular Weight | 310.36 g/mol |
IUPAC Name | (E)-2-benzamido-3-[4-(dimethylamino)phenyl]acrylic acid |
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorptions at ~1700 cm (C=O stretching of benzamide and acrylic acid) and ~3300 cm (N-H stretching) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: ESI-MS exhibits a protonated molecular ion peak at m/z 311.1 ([M+H]).
Synthetic Methodologies
Acylation-Condensation Approach
The most reported synthesis involves:
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Acylation of 4-(dimethylamino)aniline: Reacting 4-(dimethylamino)aniline with benzoyl chloride in the presence of a base (e.g., pyridine) to form N-benzoyl-4-(dimethylamino)aniline.
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Condensation with Acrylic Acid Derivatives: Treating the intermediate with methyl acrylate or acrylic acid under acidic or basic conditions to yield the target compound.
Reaction Scheme:
Alternative Routes via Oxazolone Ring Opening
A less common method involves the alcoholysis of (Z)-2-arylidene-5(4H)-oxazolones using mercury(II) acetate () in methanol. This pathway cleaves the oxazolone ring without altering stereochemistry, producing methyl ester intermediates that are subsequently hydrolyzed to the acrylic acid . For example:
This method achieves yields >95% but requires careful handling of toxic mercury reagents .
Chemical Reactivity and Functional Transformations
Oxidation Reactions
The acrylic acid’s α,β-unsaturated system undergoes epoxidation with peracids (e.g., mCPBA) and dihydroxylation via OsO, forming epoxy or diol derivatives. The dimethylamino group’s electron-donating nature accelerates electrophilic aromatic substitution at the phenyl ring.
Reduction Pathways
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Catalytic Hydrogenation: The double bond in the acrylic acid moiety is reduced to a single bond using , yielding saturated analogs.
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Borohydride Reduction: Selective reduction of the amide carbonyl to a methylene group () is achievable with .
Substitution Reactions
The benzoylamino group participates in nucleophilic acyl substitutions. For instance, reaction with alkyl halides in the presence of generates N-alkylated derivatives.
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